Home > Products > Screening Compounds P57598 > 7-(1-Methyl-2-hydroxyethyl)guanine-d7 (major)
7-(1-Methyl-2-hydroxyethyl)guanine-d7 (major) -

7-(1-Methyl-2-hydroxyethyl)guanine-d7 (major)

Catalog Number: EVT-15429620
CAS Number:
Molecular Formula: C8H11N5O2
Molecular Weight: 216.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-(1-Methyl-2-hydroxyethyl)guanine-d7 (major) is a stable isotope-labeled analogue of 7-(1-Methyl-2-hydroxyethyl)guanine. This compound is primarily utilized in scientific research, particularly in studies involving metabolic pathways and drug interactions. The molecular formula of this compound is C8_8H4_4D7_7N5_5O2_2, with a molecular weight of 216.25 g/mol. The presence of deuterium atoms allows for enhanced tracking in various biochemical assays, making it a valuable tool in analytical chemistry and pharmacology .

Source and Classification

The compound is classified under stable isotope-labeled compounds, specifically those containing deuterium. It is available from various chemical suppliers, including BenchChem and LGC Standards, which provide detailed product specifications and synthesis methods . The CAS number for 7-(1-Methyl-2-hydroxyethyl)guanine-d7 is 1346604-24-7, which aids in its identification within chemical databases and regulatory frameworks.

Synthesis Analysis

Methods

The synthesis of 7-(1-Methyl-2-hydroxyethyl)guanine-d7 involves the incorporation of deuterium into the original guanine structure. Several methods can be employed for this purpose:

  • Catalytic Hydrogenation: This method utilizes deuterium gas or deuterated solvents under controlled temperatures and pressures to facilitate the incorporation of deuterium into the molecular framework.
  • Deuterated Reagents: Using deuterated starting materials in the synthesis can also effectively introduce deuterium into the compound.

Technical Details

The synthetic processes often require specialized equipment to maintain the desired reaction conditions. Quality control measures, such as nuclear magnetic resonance (NMR) spectroscopy, are employed to confirm the successful incorporation of deuterium and to assess the purity of the final product.

Molecular Structure Analysis

Data

The detailed chemical data includes:

  • Molecular Formula: C8_8H4_4D7_7N5_5O2_2
  • Molecular Weight: 216.25 g/mol
  • CAS Number: 1346604-24-7 .
Chemical Reactions Analysis

Reactions

7-(1-Methyl-2-hydroxyethyl)guanine-d7 can participate in several types of chemical reactions:

  • Oxidation: This can be facilitated by agents such as hydrogen peroxide or potassium permanganate, typically at room temperature or slightly elevated temperatures.
  • Reduction: Reducing agents like sodium borohydride are used under anhydrous conditions to prevent hydrolysis.
  • Substitution: Nucleophilic substitution reactions can occur where nucleophiles replace functional groups within the compound.

Technical Details

These reactions are essential for modifying the compound's structure for various applications in research. The choice of reagents and reaction conditions significantly influences the yield and purity of the desired products.

Mechanism of Action

The mechanism of action for 7-(1-Methyl-2-hydroxyethyl)guanine-d7 primarily revolves around its role as a tracer in biochemical pathways. The incorporation of deuterium allows researchers to utilize NMR spectroscopy to track the compound's distribution and interactions within biological systems. This capability aids in elucidating molecular targets and pathways involved in various biochemical processes, enhancing our understanding of metabolic functions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a neat liquid or solid.
  • Storage Temperature: Recommended at -20°C for stability.

Chemical Properties

Relevant analyses such as infrared spectroscopy and mass spectrometry are often employed to characterize these properties further .

Applications

The primary applications of 7-(1-Methyl-2-hydroxyethyl)guanine-d7 include:

  • Metabolic Studies: Used to trace metabolic pathways in biological systems, providing insights into cellular processes.
  • Drug Development: Assists in understanding drug interactions at a molecular level, facilitating more effective therapeutic strategies.
  • Analytical Chemistry: Serves as a standard reference material in various analytical techniques, including chromatography and mass spectrometry.

This compound plays a crucial role in advancing research across multiple scientific disciplines, particularly in pharmacology and biochemistry.

Molecular Mechanisms of DNA Alkylation and Adduct Formation

Role of N7-Guanine as a Nucleophilic Target in DNA Alkylation

The N7 position of guanine is the predominant site for DNA alkylation due to its high nucleophilicity and steric accessibility within the major groove of B-form DNA. This site exhibits the greatest electron density among purine ring nitrogens, making it exceptionally susceptible to electrophilic attack by alkylating agents [1] [7]. Quantitative studies reveal that N7-guanine alkylation accounts for 65-85% of total DNA adducts formed by monofunctional alkylating agents like hydroxyethylating species [1]. The reaction proceeds through direct electrophilic substitution, where the electron-rich N7 atom attacks the electrophilic carbon of the alkylating agent, forming a covalent bond. This adduct formation disrupts the electronic structure of guanine, introducing a positive charge on the imidazole ring that profoundly impacts base stability and pairing potential [1] [7].

Endogenous and environmental alkylating agents continuously generate N7-guanine adducts as background lesions. Notably, these adducts accumulate with age and serve as biomarkers of cumulative DNA damage [1]. The d₇-labeled analog 7-(1-Methyl-2-hydroxyethyl)guanine-d₇ retains this target specificity, with deuterium incorporation strategically positioned at non-reactive methyl sites to minimize steric or electronic interference with the initial alkylation event [4] [8].

Table 1: Relative Reactivity of Nucleophilic Sites in DNA Toward Alkylating Agents

Alkylation SiteRelative Reactivity (%)Biological Significance
Guanine N765-85%Major adduct, biomarker
Guanine O60.5-66%*Highly mutagenic
Adenine N34.4-16%Labile, depurination-prone
Cytosine N30.6-5%Minor adduct
Phosphate O<1-16%Backbone distortion

*Varies significantly with SN1 vs. SN2 agents [1]

Comparative Reactivity of SN1 vs. SN2 Alkylation Pathways for Hydroxyethylguanine Derivatives

Hydroxyethylating agents exhibit distinct alkylation patterns governed by their reaction mechanisms:

  • SN2 Agents (e.g., hydroxyethyl sulfates/sulfonates): These follow second-order kinetics with strong steric dependence. They predominantly alkylate the more accessible N7-guanine (≥85% of adducts) with minimal O6-guanine modification (<4%) [1]. Transition state theory explains this selectivity, where the direct displacement mechanism favors nucleophiles with lower steric hindrance.
  • SN1 Agents (e.g., hydroxyethyl nitrosoureas): These generate carbocation intermediates via first-order kinetics, enabling significant O6-guanine alkylation (up to 15% of adducts) [1] [3]. The planar carbocation can access the sterically constrained O6 position, which resides in the minor groove. This mechanistic difference is biologically critical because O6-hydroxyethylguanine adducts are highly mutagenic, promoting G→A transitions during replication [1] [7].

The 7-(1-Methyl-2-hydroxyethyl)guanine adduct forms through both pathways, but its d₇-labeled analog shows no kinetic isotope effect during alkylation itself. Deuterium substitution at the methyl group (C1 position) does not alter the electron density at the reaction center (C2), preserving the intrinsic alkylation rate [4] [8].

Table 2: Kinetics of Hydroxyethyl Adduct Formation via Different Mechanisms

ParameterSN1 PathwaySN2 Pathway
Rate LawFirst-orderSecond-order
Key IntermediateCarbocationTransition complex
% O6-Guanine Adducts10-15%<4%
Steric SensitivityLowHigh
Solvent Polarity EffectAcceleratedMinimal effect
Example AgentsHydroxyethyl nitrosoureasHydroxyethyl sulfates [1] [3]

Stability and Depurination Kinetics of N7-(2-Hydroxyethyl)guanine Adducts

N7-(2-hydroxyethyl)guanine adducts exhibit moderate chemical instability due to the positive charge introduced at the N7 position, which weakens the glycosidic bond. The half-life of depurination in double-stranded DNA ranges from 50-150 hours at physiological conditions (pH 7.4, 37°C), influenced by alkyl group size and DNA conformation [1] [3]. Larger alkyl groups accelerate depurination; thus, the 1-methyl-2-hydroxyethyl substituent in our target compound exhibits faster depurination kinetics (t₁/₂ ≈ 50-70 h) compared to simple N7-methylguanine (t₁/₂ ≈ 150 h) [1] [3]. This depurination generates apurinic (AP) sites that may undergo error-prone repair or lead to strand breaks.

A competing stability pathway involves ring-opening of the N7-alkylguanine adduct to form 5-formamidopyrimidine (FAPy) derivatives. The hydroxyethyl variant undergoes this transformation more readily than methyl adducts, yielding N⁵-(1-methyl-2-hydroxyethyl)-FAPy, a persistent lesion with demonstrated mutagenic potential [1]. The d₇-labeling at the methyl group (C1 position) may marginally influence this conversion through hyperconjugation effects, though experimental data remains limited.

Depurination rates follow first-order kinetics:[ \text{Rate} = k{\text{depur}}[\text{DNA-Adduct}] ]Where ( k{\text{depur}} ) is highly dependent on alkyl group size and temperature (Q₁₀ ≈ 4) [1] [3]. Crucially, enzymatic repair does not significantly contribute to N7-hydroxyethylguanine removal due to its rapid spontaneous depurination, contrasting with the efficient repair observed for O⁶-alkylguanine adducts [1].

Deuterium Isotope Effects on Adduct Formation in d₇-Labeled Analogs

The deuterium kinetic isotope effect (DKIE) in d₇-7-(1-Methyl-2-hydroxyethyl)guanine manifests primarily during metabolic activation rather than DNA alkylation itself:

  • Primary KIE: Deuterium substitution at carbon positions involved in C-H bond cleavage (e.g., α to nitrogen) can slow oxidative metabolism 2-3 fold. This is quantified by the ratio ( k{\text{H}}/k{\text{D}} ) (typically 2–7 for cytochrome P450-mediated reactions) [8]. For hydroxyethylating precursors like N-nitroso compounds, deuterium at the α-carbon reduces activation rates, decreasing overall adduct burden [4] [8].
  • No Observed KIE in Alkylation Step: When deuterium is positioned at methyl groups not directly involved in bond cleavage (e.g., C1 methyl in 7-(1-Methyl-2-hydroxyethyl)guanine), the alkylation kinetics remain unaltered. This occurs because the reaction center (C2) lacks C-H(D) bonds, and hyperconjugation effects are negligible [4].
  • Biological Half-Life Extension: In vivo studies of deuterated analogs (e.g., deuterated enzalutamide) show 35-102% increased plasma exposure (AUC) due to retarded N-demethylation, demonstrating how strategic deuteration modulates pharmacokinetics without altering target engagement [8].

Table 3: Deuterium Kinetic Isotope Effects (DKIE) in DNA Adduct Pathways

Deuteration SiteEffect on Alkylation KineticsEffect on Metabolic ActivationBiological Consequence
α-Carbon (C-H → C-D)NoneKH/KD = 2.0–3.5Reduced adduct formation
Methyl group (C1 in d₇)NoneKH/KD ≈ 1.0–1.2Unchanged activation
Hydroxyethyl moiety (C2)Not applicable*Alters hydrolysis ratesModified adduct stability

*Deuterium not positioned at reaction center [4] [8]

The d₇-labeling specifically incorporates deuterium at seven positions: the methyl group (CD₃-) and the α,β positions of the hydroxyethyl chain. This design minimizes isotopic perturbation to the alkylation chemistry while enabling precise tracer studies via mass spectrometry. The deuterium-induced stability is most exploitable in in vivo models, where reduced metabolism of deuterated precursors lowers effective doses required for equitoxic effects [8].

Properties

Product Name

7-(1-Methyl-2-hydroxyethyl)guanine-d7 (major)

IUPAC Name

2-amino-8-deuterio-7-(1,1,1,2,3,3-hexadeuterio-3-hydroxypropan-2-yl)-1H-purin-6-one

Molecular Formula

C8H11N5O2

Molecular Weight

216.25 g/mol

InChI

InChI=1S/C8H11N5O2/c1-4(2-14)13-3-10-6-5(13)7(15)12-8(9)11-6/h3-4,14H,2H2,1H3,(H3,9,11,12,15)/i1D3,2D2,3D,4D

InChI Key

NOXOALKZIYCNRV-UFVDGHGDSA-N

Canonical SMILES

CC(CO)N1C=NC2=C1C(=O)NC(=N2)N

Isomeric SMILES

[2H]C1=NC2=C(N1C([2H])(C([2H])([2H])[2H])C([2H])([2H])O)C(=O)NC(=N2)N

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